1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit various biological activities .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesis of similar compounds involved a series of reactions, including coupling reactions and treatment with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined using various techniques, including IR, 1H NMR, 13C NMR, and mass spectral techniques .Scientific Research Applications
Antimicrobial and Antifungal Applications : Piperazine derivatives, including compounds similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, have been studied for their antimicrobial and antifungal properties. Suryavanshi and Rathore (2017) synthesized piperazine derivatives and found them effective against bacteria like Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, and fungi including Candida albicans and Aspergillus species (Suryavanshi & Rathore, 2017).
Synthesis and Characterization for Biological Evaluation : Gan, Zhang, and Zhou (2018) designed and synthesized novel diphenylpiperazine 1,2,3-triazole derivatives. These compounds were characterized and evaluated for antibacterial, antifungal, and cytotoxic activities, demonstrating potential in biological applications (Gan, Zhang, & Zhou, 2018).
Polymer Synthesis : Yu, Seino, and Ueda (1999) explored the synthesis of ordered polymers using a process that involved piperazine. They demonstrated the feasibility of forming ordered polymers from nonsymmetric monomers, which can have implications in materials science and engineering (Yu, Seino, & Ueda, 1999).
Preparation for Pharmacological Compounds : Kornylov et al. (2017) developed an effective method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This compound, related to the query chemical, is a key building block for potent antagonists of the fibrinogen receptor, indicating its significance in pharmaceutical research (Kornylov et al., 2017).
Anti-Inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to piperazine derivatives and evaluated their anti-inflammatory activities. These compounds showed significant in-vitro anti-inflammatory activity, suggesting their potential use in medical treatments (Ahmed, Molvi, & Khan, 2017).
Mechanism of Action
- Without specific data, we can’t pinpoint affected pathways directly related to this compound. However, benzothiazole derivatives have been studied for their anti-tubercular activity .
Biochemical Pathways
If you have any other questions or need additional information, feel free to ask! 😊 .
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c30-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-13-15-28(16-14-27)25-26-21-12-11-20(29(31)32)17-22(21)33-25/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSMSHKXYEYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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